Trimethyl-D9-Acetic Acid

Descripción general

Descripción

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a labeled analogue of Pivalic Acid . It is a metabolite of oral cephem (b-lactam) antibiotics such as S-1108, containing pivaloyl moieties . The molecular formula is C5HD9O2 and the molecular weight is 111.19 .

Molecular Structure Analysis

The molecular structure of Trimethyl-D9-Acetic Acid consists of a central carbon atom attached to three methyl groups and a carboxylic acid group . The deuterium atoms are attached to the methyl groups .Physical And Chemical Properties Analysis

Trimethyl-D9-Acetic Acid is a semi-solid substance with a white to off-white color . It has slight solubility in aqueous base, dichloromethane, and methanol .Aplicaciones Científicas De Investigación

Biostimulant in Agriculture

Trimethyl-D9-Acetic Acid has been explored as a biostimulant under drought stress conditions for crops. It’s proposed to enhance drought tolerance and avoidance in various plant species, potentially offering a low-cost solution for improving crop resilience .

Fluorescent Probes in Chemical Biology

The compound’s derivatives are valuable in the synthesis of fluorescent probes. These probes are crucial for studying subcellular localization and mechanisms of action of bioactive compounds, with applications in drug discovery and cell imaging .

Reference Material in Analytical Standards

Pivalic acid-d9 serves as a high-quality reference material in analytical chemistry, particularly in infectious disease research. It helps in the accurate measurement of substances and calibration of instruments .

Catalysis in Organic Synthesis

In organic synthesis, Pivalic acid-d9 is used as a co-catalyst with palladium for the arylation of unactivated arenes and N-heterocycles. It also facilitates carbonylative Suzuki reactions to synthesize biaryl ketones, showcasing its versatility in chemical reactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a deuterated form of Pivalic Acid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that deuterated compounds can have altered pharmacokinetic properties compared to their non-deuterated counterparts . This could potentially influence the interaction of Trimethyl-D9-Acetic Acid with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that deuterated compounds can influence various metabolic processes due to the kinetic isotope effect .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of Trimethyl-D9-Acetic Acid.

Action Environment

The action of Trimethyl-D9-Acetic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules or compounds in the environment could potentially interact with Trimethyl-D9-Acetic Acid and affect its action, efficacy, and stability.

Propiedades

IUPAC Name |

3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGYQRQAERSCNH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

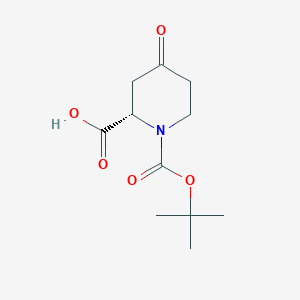

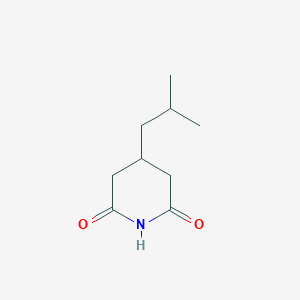

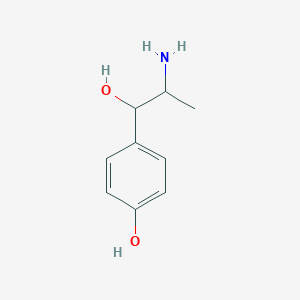

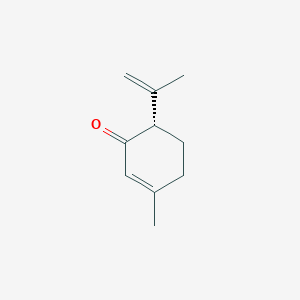

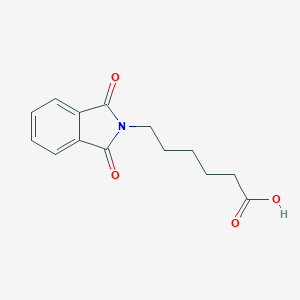

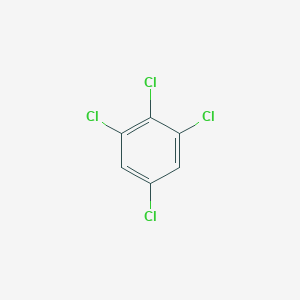

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.